![molecular formula C8H15N B072785 Bicyclo[2.2.2]octan-1-amine CAS No. 1193-42-6](/img/structure/B72785.png)
Bicyclo[2.2.2]octan-1-amine
Overview
Description
Bicyclo[2.2.2]octan-1-amine is a chemical compound with the linear formula C8H15N . It has a molecular weight of 125.21 g/mol . The IUPAC name for this compound is bicyclo[2.2.2]oct-1-ylamine .
Synthesis Analysis
Bicyclo[2.2.2]octane derivatives possessing a quaternary bridgehead carbon were synthesized with excellent diastereoselectivity in nearly optically pure form by diphenylprolinol silyl ether mediated domino Michael/Michael reaction of α,β-unsaturated aldehyde and cyclohex-2-en-1-one bearing an electron-withdrawing group at the 3-position .Molecular Structure Analysis
The molecular structure of Bicyclo[2.2.2]octan-1-amine is characterized by a bicyclic framework. The InChI code for this compound is 1S/C8H15N/c9-8-4-1-7(2-5-8)3-6-8/h7H,1-6,9H2 . The canonical SMILES representation is C1CC2(CCC1CC2)N .Chemical Reactions Analysis
Bicyclo[2.2.2]octane derivatives have been synthesized with excellent diastereoselectivity in nearly optically pure form by diphenylprolinol silyl ether mediated domino Michael/Michael reaction of α,β-unsaturated aldehyde and cyclohex-2-en-1-one bearing an electron-withdrawing group at the 3-position .Physical And Chemical Properties Analysis
Bicyclo[2.2.2]octan-1-amine has a molecular weight of 125.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . The topological polar surface area of the compound is 26 Ų .Scientific Research Applications
Organic Synthesis
Bicyclo[2.2.2]octan-1-amine serves as a valuable building block in organic synthesis. Its rigid bicyclic structure can be functionalized to create complex molecules. For instance, it can undergo reactions such as alkylation, acylation, and sulfonation to yield derivatives with potential pharmacological activities .
Catalyst Design
The compound’s unique structure makes it an excellent candidate for the design of chiral catalysts. These catalysts can be used to induce stereoselectivity in chemical reactions, which is crucial for producing enantiomerically pure substances in the pharmaceutical industry .
Material Science
In material science, Bicyclo[2.2.2]octan-1-amine derivatives can be used to modify the properties of polymers. By incorporating this amine into polymer chains, researchers can enhance the thermal stability and mechanical strength of materials .
Medicinal Chemistry
This compound is also explored in medicinal chemistry for the synthesis of bioactive molecules. Its incorporation into drug frameworks can lead to the development of new therapeutic agents with improved efficacy and reduced side effects .
Nanotechnology
Bicyclo[2.2.2]octan-1-amine can be employed in the field of nanotechnology. It can act as a stabilizer or a functional group in the synthesis of nanoparticles, which have applications ranging from drug delivery to electronics .
Environmental Chemistry
Lastly, the compound finds use in environmental chemistry. It can be a precursor for agents used in the remediation of pollutants. Its derivatives may help in breaking down toxic substances or in the capture of harmful gases .
Safety and Hazards
Future Directions
Bicyclobutanes, which are among the most highly strained isolable organic compounds, have been used as intriguing building-blocks in organic chemistry . Their heightened reactivity has been exploited in numerous creative synthetic strategies, often going hand-in-hand with the development of more practical routes for their synthesis . This suggests that similar strategies could potentially be applied to other highly strained compounds like Bicyclo[2.2.2]octan-1-amine in the future.
Mechanism of Action
Mode of Action
The mode of action of Bicyclo[22It’s known that the compound has a unique structure that could potentially interact with various biological targets . .
Biochemical Pathways
The biochemical pathways affected by Bicyclo[22The compound’s unique structure suggests it could potentially interact with various biochemical pathways . .
properties
IUPAC Name |
bicyclo[2.2.2]octan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-8-4-1-7(2-5-8)3-6-8/h7H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLQDVVELGHZMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338616 | |
Record name | Bicyclo[2.2.2]octan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.2]octan-1-amine | |
CAS RN |
1193-42-6 | |
Record name | Bicyclo[2.2.2]octan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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